molecular formula C8H14O2 B8729851 1-(Hydroxymethyl)-cyclohexanecarboxaldehyde

1-(Hydroxymethyl)-cyclohexanecarboxaldehyde

Cat. No. B8729851
M. Wt: 142.20 g/mol
InChI Key: NBWRHTJEHJHXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Hydroxymethyl)-cyclohexanecarboxaldehyde is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Hydroxymethyl)-cyclohexanecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Hydroxymethyl)-cyclohexanecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Hydroxymethyl)-cyclohexanecarboxaldehyde

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(hydroxymethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h6,10H,1-5,7H2

InChI Key

NBWRHTJEHJHXCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methanol is added to a suspension of 37% formaldehyde solution (69 ml.) and cyclohexanecarboxaldehyde (100 g.; 0.89 mole) to afford a homogeneous solution. The mixture is cooled to 0° C. and a sodium hydroxide solution (1 N; 67 ml.) is added with stirring over the course of 15 minutes. The mixture is allowed to warm to room temperature and is stirred at 25° C. overnight. The solution is then concentrated, diluted with water and extracted with ether. The ether extract is dried, evaporated in vacuo and the residual colorless liquid is distilled to afford 51% of 1-formyl-1-hydroxymethylcyclohexane (65 g.), b.p. 120°-125° C./0.90 mm.
Quantity
67 mL
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69 mL
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100 g
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Synthesis routes and methods II

Procedure details

To a cold (0° C. mixture of 100 g (0.891 mole) of cyclohexanecarboxaldehyde, 76.5 g of 37% of formaldehyde in 225 ml of mnethanol was added dropwise 90 ml of 1 N Sodium hydroxide in 1 h. The reaction mixture was stirred at room temperature over 48 then was evaporated to remove methanol. The reaction mixture was diluted with water and extracted with methylene chloride. The organic layer was washed with water, brine, and dried over sodium sulfate and concentrated under vacuum to give 75 g (59.7%) of thick oil. Proton NMR and mass spectra were consistent with the product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
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solvent
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Yield
59.7%

Synthesis routes and methods III

Procedure details

Using the method described in Example 1(b), 1.4 parts per hour of a 60 percent strength by weight solution of 1-hydroxymethyl-hexahydro-benzaldehyde in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.42 part of 1-hydroxymethyl-hexahydrobenzaldehyde per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol and small amounts of hexahydrobenzyl alcohol and 1-hydroxymethyl-hexahydrobenzaldehyde, 1,1-di-hydroxymethylcyclohexane, of boiling point 120°-122° C./3 mbar (melting point 90°-92° C.), is obtained in an amount corresponding to 0.8314 part per hour. This is equivalent to a yield of 97.6% of theory, based on starting material.
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Synthesis routes and methods IV

Procedure details

To a cold (0° C.) mixture of 100 g (0.891 mole) of cyclohexanecarboxaldehyde, 76.5 g of 37% of formaldehyde in 225 ml of methanol was added dropwise 90 ml of 1 N Sodium hydroxide in 1 h. The reaction mixture was stirred at room temperature over 48 then was evaporated to remove methanol. The reaction mixture was diluted with water and extracted with methylene chloride. The organic layer was washed with water, brine, and dried over sodium sulfate and concentrated under vacuum to give 75 g (59.7%) of thick oil. Proton NMR and mass spectra were consistent with the product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Yield
59.7%

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